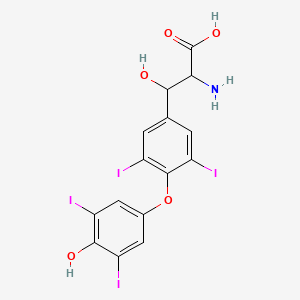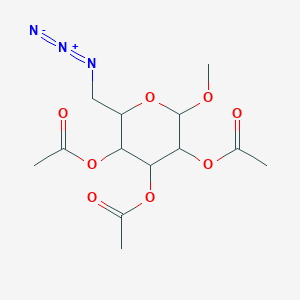
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside: is a chemical compound that belongs to the class of azido sugars. Azido sugars are key intermediates in the synthesis of various biologically active compounds, including glycopeptides and aminoglycosides. These compounds are significant in the fields of chemistry and biochemistry due to their applications in the synthesis of glycosyl donors and the construction of heterocycles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside typically involves the nucleophilic substitution of the corresponding halides or sulfonates by azide ions. One common method uses diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures. This method allows for the replacement of the azide group from alcohol (glucoside) at position 6 without the need to prepare and separate glucosyl halide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase-transfer catalysis at milder conditions can be employed to avoid the instability of acetylated halides. This method ensures high yields and purity of the final product .
化学反应分析
Types of Reactions: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Click Chemistry: Alkynes and copper(I) catalysts.
Major Products Formed:
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides.
Click Chemistry: Triazole derivatives.
科学研究应用
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a glycosyl donor in the synthesis of glycopeptides and other complex carbohydrates.
Biology: Utilized in the study of glycoproteins and their functions, including roles as carriers, hormones, enzymes, lectins, antibodies, and receptors.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside involves its ability to undergo nucleophilic substitution and reduction reactions. The azide group can be reduced to an amine, which can then participate in further chemical transformations. The compound can also engage in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation and other applications .
相似化合物的比较
- Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside
- Methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-alpha-D-glucopyranoside
Comparison: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the azide group at position 6. This makes it particularly useful in click chemistry and as an intermediate in the synthesis of glycopeptides. Other similar compounds may have different substitution patterns or protecting groups, which can affect their reactivity and applications .
属性
IUPAC Name |
[4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTXDYAGCJCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
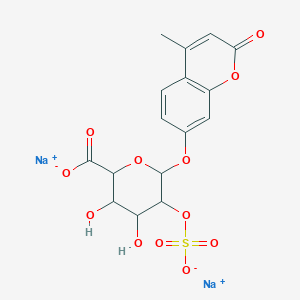

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
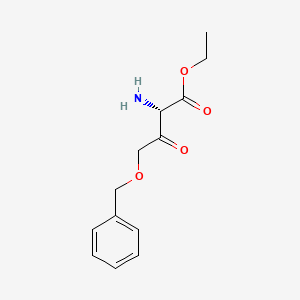
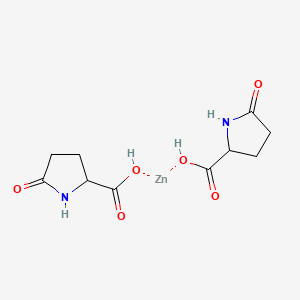
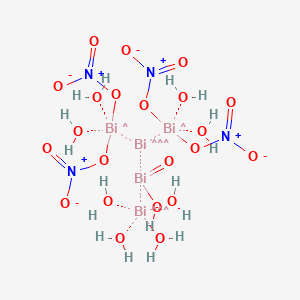
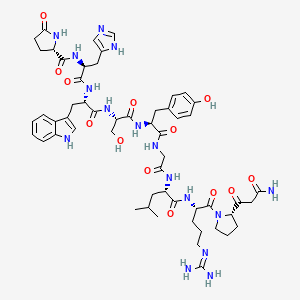
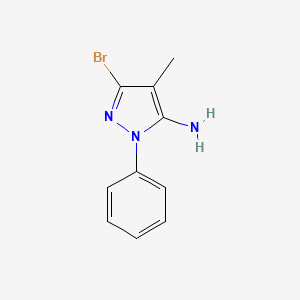
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
